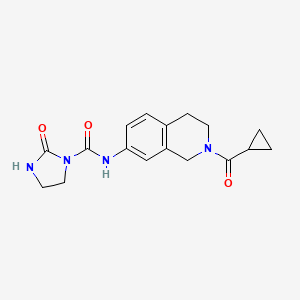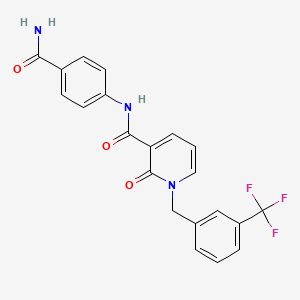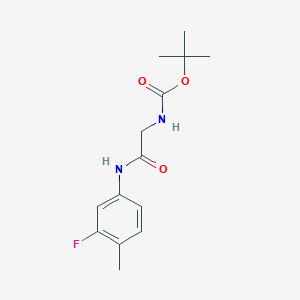
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Isoquinoline Derivatives : Research has shown that isoquinolinesulfonamides, including derivatives similar to the compound , have been synthesized and evaluated for various biological activities. These compounds have shown to inhibit human carbonic anhydrases (hCAs) with potential therapeutic implications for cancer and neuronal disorders (Mader et al., 2011).
Enantioselective Synthesis : A chiral precursor involving tetrahydroisoquinoline has been utilized in the synthesis of natural products, highlighting the importance of such compounds in the development of enantioselective synthesis strategies (Czarnocki & Maurin, 1993).
Tetrahydroquinoline-Embedded Compounds : Novel synthetic routes have been developed to create tetrahydroquinoline-containing compounds, emphasizing their structural diversity and potential for creating new therapeutic agents (Borgohain et al., 2017).
Biological Activity and Therapeutic Potential
AMPA Receptor Antagonism : Certain N-acetyl-1-aryl-6,7-dimethoxytetrahydroisoquinoline derivatives, closely related to the compound , have been designed as noncompetitive AMPA receptor antagonists. These compounds have shown promising anticonvulsant properties, highlighting their potential therapeutic value in conditions like epilepsy (Gitto et al., 2003).
Inhibition of CaMKII Activity : Isoquinolinesulfonamide derivatives have been explored as potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), suggesting their possible utility in modulating processes related to memory, learning, and neurodegeneration (Sumi et al., 1991).
Antimicrobial Activity : Some studies have focused on the antimicrobial properties of sulfonamide derivatives, including those structurally related to tetrahydroquinoline compounds. These investigations underline the potential of such molecules in combating bacterial and fungal infections (Vanparia et al., 2010).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)19-12-16(25-2)7-9-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVNUFJXOCXNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

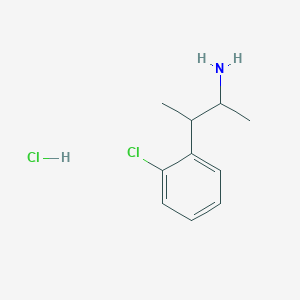
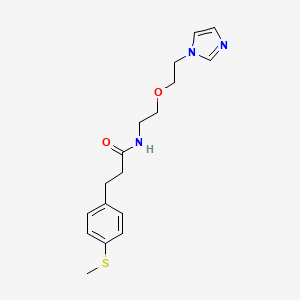
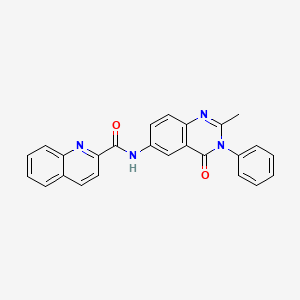

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)
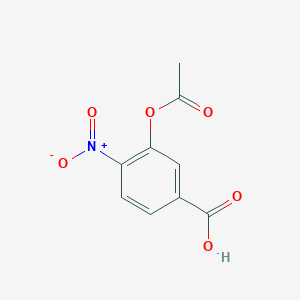
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)
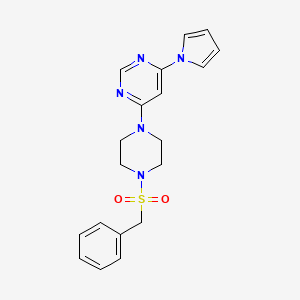
![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
